molecular formula C17H16N2O2 B2463608 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 860651-29-2

2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2463608
CAS No.: 860651-29-2
M. Wt: 280.327
InChI Key: MKLDDHCSMKTLEI-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a benzoxazole moiety attached to an acetamide group, which is further substituted with a 4-methylphenylmethyl group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Acetamide Formation: The acetamide group is introduced by reacting the benzoxazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Substitution with 4-Methylphenylmethyl Group: The final step involves the substitution of the acetamide group with a 4-methylphenylmethyl group using a Friedel-Crafts alkylation reaction, typically employing aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of benzoxazole amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide can be compared with other benzoxazole derivatives:

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-6-8-13(9-7-12)11-18-17(20)10-15-14-4-2-3-5-16(14)21-19-15/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLDDHCSMKTLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322229
Record name 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860651-29-2
Record name 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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